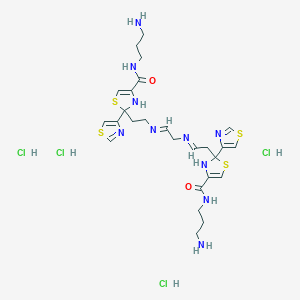
N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine is a chemical compound known for its unique structure and properties It is a derivative of bithiazole, a heterocyclic compound containing two thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine typically involves a modified Hantzsch thiazole synthesis reaction. This method includes the reaction of bromoketone with thioamide under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and require precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to cleavage and subsequent cellular effects. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bithiazole: The parent compound of N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine, known for its heterocyclic structure.
Thiazole: A simpler compound with a single thiazole ring.
Benzothiazole: A related compound with a benzene ring fused to a thiazole ring
Uniqueness
This compound stands out due to its unique bithiazole structure, which imparts distinct chemical and biological properties. Its ability to cleave DNA and interact with various molecular targets makes it a valuable compound in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
160732-26-3 |
|---|---|
Formule moléculaire |
C26H40Cl4N10O2S4 |
Poids moléculaire |
794.7 g/mol |
Nom IUPAC |
N-(3-aminopropyl)-2-[2-[2-[2-[4-(3-aminopropylcarbamoyl)-2-(1,3-thiazol-4-yl)-3H-1,3-thiazol-2-yl]ethylideneamino]ethylideneamino]ethyl]-2-(1,3-thiazol-4-yl)-3H-1,3-thiazole-4-carboxamide;tetrahydrochloride |
InChI |
InChI=1S/C26H36N10O2S4.4ClH/c27-5-1-7-31-23(37)19-13-41-25(35-19,21-15-39-17-33-21)3-9-29-11-12-30-10-4-26(22-16-40-18-34-22)36-20(14-42-26)24(38)32-8-2-6-28;;;;/h9,12-18,35-36H,1-8,10-11,27-28H2,(H,31,37)(H,32,38);4*1H |
Clé InChI |
UOPQFZVTGBOQFU-UHFFFAOYSA-N |
SMILES |
C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl |
SMILES canonique |
C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl |
Synonymes |
N,N'-bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine PDC-bithiazol-EDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


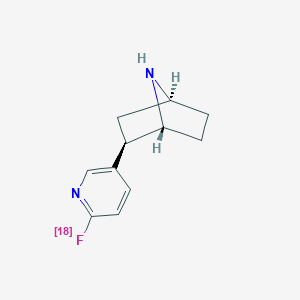
![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)
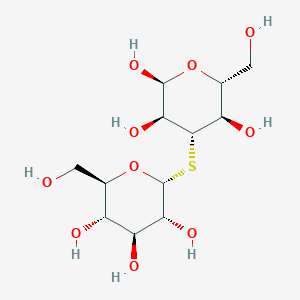
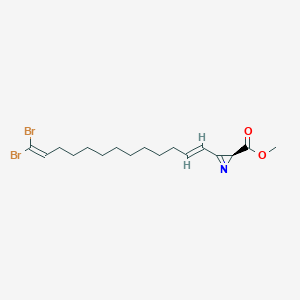

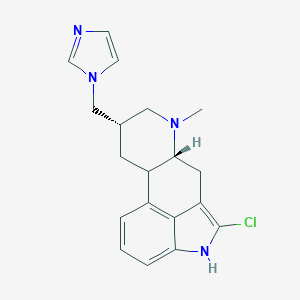

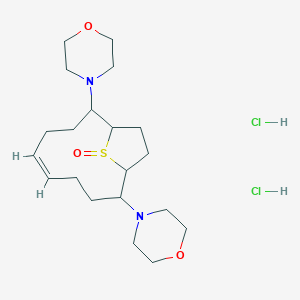
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)




![N-{6-[(2-thienylcarbonyl)amino]-2-pyridinyl}-2-thiophenecarboxamide](/img/structure/B221645.png)
